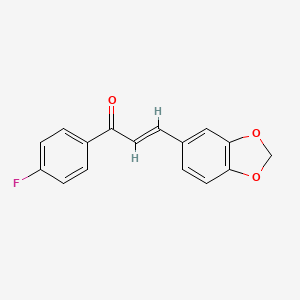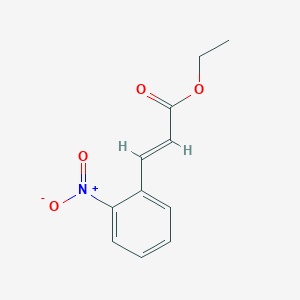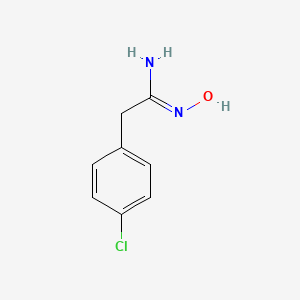
1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene
Übersicht
Beschreibung
1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene is a complex polymer that combines the properties of its constituent monomers. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the polymerization of 2-propenoic acid, butyl ester (butyl acrylate), diethenylbenzene (divinylbenzene), and ethenylbenzene (styrene). The polymerization process can be initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent like toluene or xylene at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the polymerization is often carried out in large reactors with precise control over temperature, pressure, and monomer ratios. The process may involve continuous or batch polymerization techniques, depending on the desired properties of the final product. Additives such as stabilizers, plasticizers, and fillers may be incorporated to enhance the polymer’s performance.
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the monomers. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in diethenylbenzene and ethenylbenzene can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the polymer.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups like nitro, sulfonic, or halogen groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The polymer is used as a matrix material in chromatography for the separation of complex mixtures. Its chemical stability and customizable surface properties make it ideal for this application.
Biology: In biological research, the polymer can be used to create hydrogels for cell culture and tissue engineering
Medicine: The polymer is explored for drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents. Its controlled release properties are beneficial for targeted drug delivery.
Industry: In the industrial sector, the polymer is used in coatings, adhesives, and sealants
Wirkmechanismus
The polymer exerts its effects through its physical and chemical interactions with other substances. The molecular targets and pathways involved depend on the specific application. For example, in drug delivery, the polymer interacts with biological membranes to facilitate the release of encapsulated drugs. In chromatography, the polymer’s surface interacts with analytes to achieve separation based on their chemical properties.
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, butyl ester, polymer with ethenylbenzene and 2-propenenitrile:
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene: This polymer is used in coatings and adhesives for its excellent adhesion properties and flexibility.
Uniqueness: The polymer of 2-propenoic acid, butyl ester, diethenylbenzene, and ethenylbenzene is unique due to its combination of monomers, which imparts a balance of rigidity and flexibility. This makes it suitable for applications requiring both structural integrity and adaptability.
Eigenschaften
CAS-Nummer |
60806-47-5 |
|---|---|
Molekularformel |
C25H30O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1,2-bis(ethenyl)benzene;butyl prop-2-enoate;styrene |
InChI |
InChI=1S/C10H10.C8H8.C7H12O2/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h3-8H,1-2H2;2-7H,1H2;4H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
IWBUOAHJGJZERP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Kanonische SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details



















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

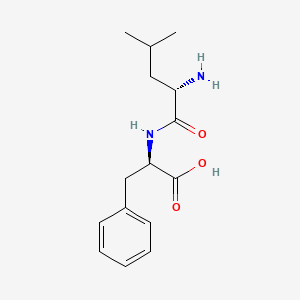
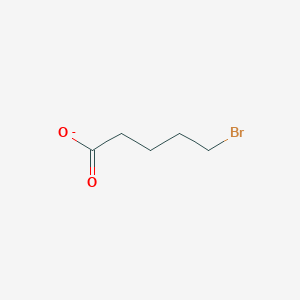
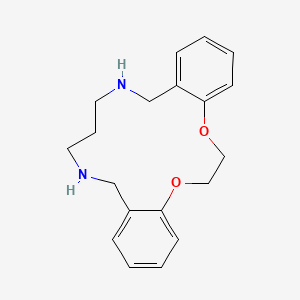
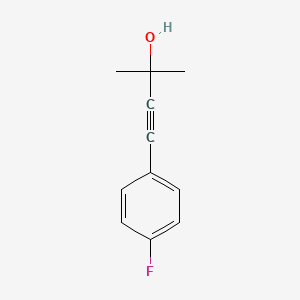
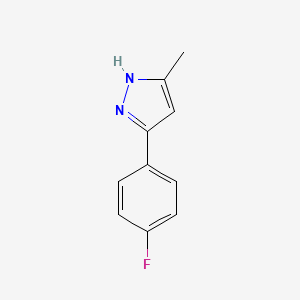


![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)
![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B1623547.png)
